4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide is a bicyclic heterocyclic building block comprising a fused thiazole-azepine ring system with a primary amine at the 2-position and a fully saturated azepine ring. The free base (CAS 726206-18-4, molecular formula C₇H₁₁N₃S, MW 169.25 g/mol) is formulated as the dihydrobromide salt (MW 331.07 g/mol) to enhance handling and solubility characteristics.

Molecular Formula C7H13Br2N3S
Molecular Weight 331.07
CAS No. 1987076-91-4
Cat. No. B2922162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide
CAS1987076-91-4
Molecular FormulaC7H13Br2N3S
Molecular Weight331.07
Structural Identifiers
SMILESC1CC2=C(CNC1)SC(=N2)N.Br.Br
InChIInChI=1S/C7H11N3S.2BrH/c8-7-10-5-2-1-3-9-4-6(5)11-7;;/h9H,1-4H2,(H2,8,10);2*1H
InChIKeyDUXNAJDNAKJBJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide (CAS 1987076-91-4): Core Scaffold Overview for Procurement Decisions


4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide is a bicyclic heterocyclic building block comprising a fused thiazole-azepine ring system with a primary amine at the 2-position and a fully saturated azepine ring . The free base (CAS 726206-18-4, molecular formula C₇H₁₁N₃S, MW 169.25 g/mol) is formulated as the dihydrobromide salt (MW 331.07 g/mol) to enhance handling and solubility characteristics . This scaffold belongs to the 2-aminothiazoloazepine class, which has been exploited in medicinal chemistry for generating bitopic dopamine receptor ligands and kinase inhibitor fragments [1][2].

Why Generic Thiazoloazepine Interchange Fails: Ring Fusion Geometry and Substitution Pattern Define Utility


The thiazoloazepine scaffold exists in multiple regioisomeric forms ([4,5-d], [5,4-d], and [5,4-c] fusions), each presenting a distinct spatial orientation of the 2-amino pharmacophore and the azepine nitrogen [1]. Commercially prominent analogs such as talipexole (B-HT 920; thiazolo[4,5-d]azepine) and B-HT 958 (thiazolo[5,4-d]azepine) bear 6-position substituents (allyl, p-chlorobenzyl) that lock the azepine conformation and impart specific receptor selectivity profiles [2]. The [5,4-c] regioisomer represented by CAS 1987076-91-4 is unsubstituted at the azepine nitrogen, offering a fundamentally different derivatization vector and protonation state. Substituting a [4,5-d] or [5,4-d] scaffold for a [5,4-c] scaffold in a synthetic sequence will produce compounds with altered geometry, potentially losing target engagement confirmed by co-crystal structures such as PDB 2WMQ [3]. Furthermore, the dihydrobromide salt form differs in counterion mass and solubility profile from the dihydrochloride salts typical of the B-HT series, affecting stoichiometric calculations and formulation behavior .

Quantitative Differentiation Evidence: 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide vs. Closest Analogs


Regioisomeric Scaffold Differentiation: [5,4-c] vs. [4,5-d] vs. [5,4-d] Ring Fusion Determines Pharmacophore Vector

The target compound possesses a [5,4-c] thiazoloazepine ring fusion, which is structurally distinct from the [4,5-d] fusion in the clinically studied talipexole (B-HT 920) and the [5,4-d] fusion in B-HT 958 [1]. In the [5,4-c] isomer, the thiazole sulfur and the azepine nitrogen are positioned on the same side of the fused ring system, whereas in the [4,5-d] isomer these heteroatoms are on opposite faces. This difference alters the exit vector of the 2-amino group by approximately 60° relative to the azepine plane, as confirmed by comparative modeling of the PDB 2WMQ co-crystal ligand ZYQ (a [5,4-c] derivative) versus the published small-molecule X-ray structure of talipexole [2]. For procurement, selecting the incorrect regioisomer results in a fundamentally different spatial presentation of the primary amine to biological targets.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Unsubstituted Azepine NH Enables Late-Stage Diversification Unavailable with N-Alkylated Analogs

Unlike the three most clinically studied thiazoloazepine analogs—talipexole (6-allyl), B-HT 958 (6-p-chlorobenzyl), and B-HT 933 (6-ethyl)—the target compound bears no substituent at the azepine 6-position [1]. The unsubstituted secondary amine (pKa ~9-10, estimated for saturated azepine) is available for acylation, alkylation, sulfonylation, or reductive amination without requiring a prior deprotection step. In the 2019 study by Stank et al., 2-aminothiazoloazepane scaffolds (including the unsubstituted [5,4-c] variant) were directly coupled with phenylpiperazine pharmacophores to generate bitopic dopamine D2/D3 ligands, achieving pKi values up to 7.74 (Ki ≈ 18 nM) [2]. The N-allyl and N-alkyl groups in B-HT series compounds are installed early in synthesis and cannot be readily exchanged, limiting their utility as diversification building blocks.

Parallel Synthesis Late-Stage Functionalization Medicinal Chemistry

Salt Form Differentiation: Dihydrobromide vs. Dihydrochloride Counterion Mass and Its Impact on Formulation Stoichiometry

The target compound is supplied as the dihydrobromide salt (C₇H₁₁N₃S·2HBr, MW 331.07 g/mol), whereas the clinically studied thiazoloazepine analogs talipexole and B-HT 933 are typically supplied as dihydrochloride salts (e.g., talipexole·2HCl, MW 282.23 g/mol) . The bromide counterion (79.90 g/mol) is 2.25× heavier than chloride (35.45 g/mol), resulting in a 17.3% higher formula weight for the dihydrobromide salt relative to an equivalent dihydrochloride. This directly affects the mass of salt required to deliver a given molar quantity of free base: 331.07 mg of dihydrobromide vs. 282.23 mg of dihydrochloride to deliver 1 mmol of free base [1]. The dihydrobromide salt has been documented to exhibit ≥98% purity by HPLC from multiple suppliers, with recommended storage at 2–8°C under dry conditions .

Salt Selection Formulation Analytical Chemistry

Fragment-Based Kinase Inhibitor Design: Chk1 Co-Crystal Establishes Target Engagement of the [5,4-c] Scaffold

The 4-oxo derivative of the target scaffold—N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide (ligand ZYQ)—was co-crystallized with human checkpoint kinase 1 (Chk1) at 2.48 Å resolution (PDB: 2WMQ) [1]. The structure reveals that the [5,4-c] thiazoloazepine core engages the ATP-binding pocket of Chk1 through hydrogen bonds between the 2-acetamide NH and the hinge residue Cys87 backbone carbonyl, and between the 4-oxo group and the catalytic Lys38 [2]. This validated binding mode is specific to the [5,4-c] geometry; the [4,5-d] and [5,4-d] regioisomers would place the acetamide NH in a different spatial position relative to the hinge. The target compound (the 4-deoxo, 2-amine variant) can be oxidized to the 4-oxo state or used directly as a fragment for structure-guided optimization. This co-crystal structure provides a direct template for structure-based design that is unavailable for the [4,5-d] scaffold series.

Fragment-Based Drug Discovery Kinase Inhibition Structural Biology

Purity Specification Advantage: ≥98% HPLC Purity Enables Fragment Screening Without Preparative Re-Purification

The target compound is commercially available at ≥98% purity by HPLC from established research chemical suppliers, with documented storage conditions of 2–8°C in sealed, dry containers . In contrast, the free base form (CAS 726206-18-4) is less commonly stocked and typically offered at lower or unspecified purity levels . For fragment-based screening applications where compound purity directly affects hit validation false-positive rates, the ≥98% specification exceeds the typical ≥95% threshold recommended for fragment libraries [1]. This purity level eliminates the need for preparative HPLC re-purification prior to biophysical screening, reducing procurement-to-assay turnaround time.

Quality Control Fragment Screening Procurement Specification

Optimal Application Scenarios for 4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-amine dihydrobromide Based on Quantitative Differentiation Evidence


Fragment-Based Chk1 Kinase Inhibitor Lead Generation Using Structure-Guided Design

The co-crystal structure of the 4-oxo derivative (ZYQ) bound to Chk1 (PDB: 2WMQ, 2.48 Å) provides a validated starting point for fragment-to-lead optimization [1]. The target compound can be oxidized to the 4-oxo state, or the 2-amine can be directly acylated to generate analogs that probe the Chk1 ATP-binding pocket. The ≥98% purity specification eliminates the need for preparative HPLC prior to biophysical screening (SPR, DSF, or ITC), reducing procurement-to-assay time. This scenario is uniquely enabled by the [5,4-c] scaffold, as no Chk1 co-crystal structures exist for the [4,5-d] or [5,4-d] regioisomeric series.

Parallel Synthesis of Bitopic Dopamine D2/D3 Receptor Ligand Libraries

The unsubstituted azepine NH enables direct N-functionalization via acylation, alkylation, or reductive amination without deprotection steps, as demonstrated by Stank et al. (2019) in the synthesis of bitopic dopamine D2/D3 ligands achieving pKi up to 7.74 [2]. The dihydrobromide salt provides a stable, weighable form for automated parallel synthesis platforms. Compared to pre-alkylated analogs (talipexole, B-HT 958), this scaffold eliminates one synthetic step per library member, reducing overall campaign cost for structure-activity relationship exploration.

Regioisomer-Specific Scaffold for CNS Target Focused Libraries

The [5,4-c] fusion geometry presents the 2-amino group at a distinct vector angle (~60° offset from [4,5-d]) relative to the azepine ring [3]. This spatial difference is critical when designing ligands for CNS targets where subtle changes in amine presentation affect receptor subtype selectivity, as documented in the differential pharmacology of B-HT 920 (D2-preferring) vs. B-HT 933 (α2-preferring) [4]. Procuring the correct [5,4-c] regioisomer ensures the library's pharmacophore geometry matches the design hypothesis derived from the PDB 2WMQ co-crystal template.

Salt Metathesis and Free Base Generation for Formulation Studies

The dihydrobromide salt can be converted to the free base (CAS 726206-18-4, MW 169.25) via basic extraction, enabling salt screening against alternative counterions (hydrochloride, mesylate, tosylate) . The 17.3% mass difference between dihydrobromide and dihydrochloride salts must be accounted for in stoichiometric calculations. The ≥98% starting purity ensures that salt screening results are not confounded by impurities, and the documented 2–8°C storage condition provides clear handling guidelines for procurement and inventory management.

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